molecular formula C27H32ClNO3 B12696772 (E)-(Diphenylmethyl)(3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl)ammonium chloride CAS No. 63476-94-8

(E)-(Diphenylmethyl)(3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl)ammonium chloride

Cat. No.: B12696772
CAS No.: 63476-94-8
M. Wt: 454.0 g/mol
InChI Key: VYVMLUSMXVSMMA-KODGKZAJSA-M
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Description

(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group, an ethoxy group, and a prop-1-enylphenoxy group, all connected to an ammonium chloride moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes the following steps:

    Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.

    Formation of the Ammonium Chloride Moiety: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the ammonium chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A related compound with similar structural features.

    (-)-Carvone: A natural compound with distinct biological activities.

Uniqueness

(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

63476-94-8

Molecular Formula

C27H32ClNO3

Molecular Weight

454.0 g/mol

IUPAC Name

1-[2-ethoxy-5-[(E)-prop-1-enyl]phenoxy]-5-phenyl-5-pyridin-1-ium-1-ylpentan-2-ol;chloride

InChI

InChI=1S/C27H32NO3.ClH/c1-3-11-22-14-17-26(30-4-2)27(20-22)31-21-24(29)15-16-25(23-12-7-5-8-13-23)28-18-9-6-10-19-28;/h3,5-14,17-20,24-25,29H,4,15-16,21H2,1-2H3;1H/q+1;/p-1/b11-3+;

InChI Key

VYVMLUSMXVSMMA-KODGKZAJSA-M

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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